molecular formula C11H18BrN5O B10963779 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B10963779
M. Wt: 316.20 g/mol
InChI Key: QUQYSQNQRDDFCM-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

    Acetamide formation: The brominated pyrazole is then reacted with an acetamide derivative, often in the presence of a base like triethylamine.

    Piperazine substitution: Finally, the acetamide is reacted with 4-methylpiperazine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide depends on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide
  • 2-(4-fluoro-3-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide
  • 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide

Uniqueness

The uniqueness of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and physical properties. The presence of the bromine atom, for example, can affect its lipophilicity and ability to participate in halogen bonding.

Properties

Molecular Formula

C11H18BrN5O

Molecular Weight

316.20 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C11H18BrN5O/c1-9-10(12)7-17(13-9)8-11(18)14-16-5-3-15(2)4-6-16/h7H,3-6,8H2,1-2H3,(H,14,18)

InChI Key

QUQYSQNQRDDFCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CC(=O)NN2CCN(CC2)C

Origin of Product

United States

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